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Compound of Interest

Compound Name: (+)-Tomoxetine

Cat. No.: B194884

Application Note & Protocol

For researchers, scientists, and drug development professionals, the enantioselective
synthesis of (+)-Tomoxetine, the (R)-enantiomer, is of significant interest due to its activity as a
selective norepinephrine reuptake inhibitor. This document provides a detailed protocol for the
synthesis and purification of (+)-Tomoxetine hydrochloride suitable for research purposes,
drawing from established chemical literature.

Overview of Synthetic Strategy

The presented synthesis of (+)-Tomoxetine, also known as (R)-(-)-N-methyl-3-(2-
methylphenoxy)-3-phenylpropylamine, is a multi-step process. A common and effective method
involves the coupling of a chiral amino alcohol with an aryl halide, followed by purification and
salt formation. The key starting material is the enantiomerically pure (R)-N-methyl-3-hydroxy-3-
phenylpropylamine.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and
purification of (+)-Tomoxetine.

Table 1: Reagents and Materials
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Reagent/Material

Chemical Formula

Molar Mass ( g/mol )

(3R)-N-methyl-3-hydroxy-3-

] C10H1sNO 165.23
phenylpropylamine
2-lodotoluene C7HI 218.04
Potassium Phosphate K3POa4 212.27
Copper(l) lodide Cul 190.45
Toluene C7Hs 92.14
Hydrochloric Acid (10% in
HCI 36.46
Ethyl Acetate)
Isopropanol C3HsO 60.10
Sodium Hydroxide NaOH 40.00
Dichloromethane CH2Clz 84.93
Ethyl Acetate CaHsO2 88.11
Table 2: Reaction Parameters and Expected Yields
. Key Time ] )
Step Reaction Yield (%) Purity (ee%)
Parameters (hours)
Ullmann Reflux in ~85-90
1 , 24 _ >99
Coupling Toluene (crude oil)
HCI in Ethyl
Salt Acetate, . ~83
2 Formation & Recrystallizati S (hydrochlorid >99
o (precipitation)
Purification on from e salt)
Isopropanol
Experimental Protocols
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This section details the step-by-step methodology for the synthesis and purification of (+)-
Tomoxetine hydrochloride.

Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-
phenylpropylamine (Ullmann Coupling)

This procedure outlines the coupling of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-
iodotoluene.[1][2]

Apparatus:

e A 3-necked 100 ml glass reactor
e Reflux condenser

e Magnetic stirrer

¢ Nitrogen inlet

Procedure:

Flush the reactor with nitrogen for 15 minutes.

o Charge the reactor with 15 g (90.8 mmol) of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine
(>99% ee), 28.9 g (136.2 mmol) of potassium phosphate, and 1.73 g (9.8 mmol, 10 mol-%)
of copper(l) iodide.[1][2]

e Add 60 ml of toluene to the mixture to create a suspension.

 Stir the suspension for 5 minutes.

e Add 12.8 ml (100 mmol) of 2-iodotoluene to the reaction mixture.

o Heat the mixture to reflux and maintain for 24 hours.

o After 24 hours, cool the reaction mixture to room temperature.

¢ Filter the mixture and wash the solid residue with toluene.
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o Combine the filtrate and washings.

e Add 75 ml of water and stir for 10 minutes at room temperature.

o Separate the aqueous phase and adjust the pH to 1-2 with 30% HCI.

o Extract the aqueous phase with 60 ml of toluene.

o To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.
» Extract the basic aqueous phase with toluene.

o Evaporate the organic phase under reduced pressure to yield an oil (approximately 25 g).[1]

Purification and Formation of (+)-Tomoxetine
Hydrochloride

This section details the conversion of the free base to its hydrochloride salt and subsequent
purification.[1][2]

Procedure:
¢ Redissolve the oil obtained in the previous step in 80 ml of toluene.
e Warm the solution to 80°C.

e Add 36 g of a 10% HCI-ethyl acetate solution dropwise to the warmed solution. A white solid
will precipitate upon cooling.[1][2]

» Allow the suspension to stand at room temperature for 5 hours.

« Filter the suspension and dry the residue in a vacuum oven at approximately 50°C. This will
yield about 22 g (75.4 mmol, 83%) of Atomoxetine hydrochloride.[1]

Recrystallization

Procedure:

e Place the obtained Atomoxetine hydrochloride salt in a 100 ml reaction vessel.
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Add 55 ml of isopropanol.

Heat the mixture to reflux until all solids are dissolved.

Allow the solution to cool slowly to room temperature, which should induce crystallization.

Further cool the mixture in an ice bath to maximize crystal formation.

Filter the crystals and wash with a small amount of cold isopropanol.

Dry the crystals under vacuum to obtain purified (+)-Tomoxetine hydrochloride.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the synthesis and purification process.
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Start Materials:
(3R)-N-methyl-3-hydroxy-3-phenylpropylamine
2-lodotoluene, K3sPQOa, Cul, Toluene

Ulimann Coupling

(Reflux, 24h)

Agqueous Workup
(Filtration, H20, HCI, NaOH, Toluene Extraction)

Crude (+)-Tomoxetine Free Base (Qil)

Salt Formation
(Toluene, 10% HCI in Ethyl Acetate)

Precipitation & Filtration

Crude (+)-Tomoxetine HCI

Recrystallization
(Isopropanal)

Click to download full resolution via product page

Caption: Workflow for the synthesis of (+)-Tomoxetine HCI.
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Chiral Purity Analysis

The enantiomeric excess (ee) of the final product should be determined to confirm the
stereochemical integrity of the synthesis. High-Performance Liquid Chromatography (HPLC)
using a chiral stationary phase is the method of choice.

Table 3: Example HPLC Conditions for Chiral Separation

Parameter Condition
Column Chiralpak IC-3
) n-hexane:isopropyl alcohol:diethyl amine
Mobile Phase
(950:50:1 viviv)
Flow Rate 1.0 mL/min
Detection UV at 215 nm

Note: These conditions are an example, and optimization may be required based on the
specific column and instrumentation used.[3]

Alternative Synthetic Approaches

For research purposes, it is valuable to be aware of alternative synthetic routes. A notable
alternative begins with (E)-3-(N-methylamino)-1-phenyl-2-propylene-1-ketone, which is then
subjected to reduction and subsequent etherification with o-fluorotoluene or o-chlorotoluene.[4]
Chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, have
also been developed to produce enantiomerically pure intermediates.[5][6]

Conclusion

The protocol described provides a reliable method for the synthesis and purification of (+)-
Tomoxetine hydrochloride for research applications. Adherence to the detailed steps,
particularly the control of reaction conditions and purification procedures, is crucial for obtaining
a high yield of the desired enantiomer with high purity. The provided workflow diagrams and
guantitative data serve as a comprehensive guide for researchers undertaking this synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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